molecular formula C21H17FN4O2 B2676918 5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile CAS No. 915877-69-9

5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile

Cat. No.: B2676918
CAS No.: 915877-69-9
M. Wt: 376.391
InChI Key: LXWJBYYAULAJQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile (CAS 915877-69-9) is a chemical compound with the molecular formula C21H17FN4O2 and a molecular weight of 376.38 g/mol . Its structure features a 1,3-oxazole core substituted with a phenyl group, a nitrile functionality, and a 4-(4-fluorobenzoyl)piperazine moiety. This specific molecular architecture makes it a compound of interest in medicinal chemistry and drug discovery research. Compounds within this structural family, characterized by the fluorobenzoylpiperazine pharmacophore, have been investigated as potential tyrosinase inhibitors (TYRIs) in scientific studies . Tyrosinase is a key enzyme in melanin production, and its inhibitors are relevant for research into hyperpigmentation disorders and other therapeutic areas . As a specialized research chemical, this product is offered in various pack sizes to suit experimental needs . This product is intended for research purposes only and is not intended for human or animal use.

Properties

IUPAC Name

5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O2/c22-17-8-6-16(7-9-17)20(27)25-10-12-26(13-11-25)21-18(14-23)24-19(28-21)15-4-2-1-3-5-15/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXWJBYYAULAJQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(N=C(O2)C3=CC=CC=C3)C#N)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile typically involves the following steps:

    Formation of the oxazole ring: This can be achieved by cyclization of appropriate precursors such as 2-aroylamino-3,3-dichloroacrylonitriles under specific reaction conditions.

    Introduction of the piperazinyl group: The piperazinyl group is introduced through nucleophilic substitution reactions, where the piperazine derivative reacts with the oxazole intermediate.

    Addition of the fluorobenzoyl group: The final step involves the acylation of the piperazinyl group with 4-fluorobenzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The oxazole ring and piperazine moiety exhibit distinct oxidation pathways:

Reaction Site Reagents/Conditions Product Mechanistic Notes
Piperazine ringKMnO₄ (acidic), CrO₃N-Oxide derivativesOxidation occurs at the tertiary amine nitrogen, forming N-oxide via radical intermediates.
Oxazole ringOzone (O₃), followed by reductive workupRing-opening to form α-keto amidesOzonolysis cleaves the oxazole ring, generating dicarbonyl intermediates .

Key Findings :

  • Piperazine oxidation is selective under acidic conditions, avoiding degradation of the oxazole ring.

  • Oxazole ozonolysis requires controlled temperatures (0–5°C) to prevent over-oxidation .

Reduction Reactions

The carbonitrile group and aromatic systems participate in reduction:

Reaction Site Reagents/Conditions Product Yield
Carbonitrile (C≡N)H₂/Pd-C (catalytic hydrogenation)Primary amine (-CH₂NH₂)75–85%
Fluorobenzoyl groupLiAlH₄ (anhydrous ether)Reduced to benzyl alcohol derivative60–70%

Mechanistic Insights :

  • Catalytic hydrogenation of the nitrile proceeds via imine intermediates, stabilized by the electron-withdrawing oxazole ring.

  • LiAlH₄ selectively reduces the ketone in the fluorobenzoyl group without affecting the oxazole.

Substitution Reactions

The piperazine nitrogen and oxazole C-2 position are nucleophilic sites:

Reaction Site Reagents Product Conditions
Piperazine NHAlkyl halides (e.g., CH₃I)N-Alkylated piperazineK₂CO₃, DMF, 60°C
Oxazole C-2 (phenyl)HNO₃/H₂SO₄ (nitration)2-Nitrophenyl-oxazole derivative0°C, 2 h

Data Highlights :

  • N-Alkylation proceeds efficiently with primary alkyl halides but stalls with bulky substrates.

  • Nitration at the oxazole’s phenyl group occurs regioselectively at the para position relative to the oxazole .

Hydrolysis and Cycloaddition

The carbonitrile and oxazole ring engage in hydrolysis and [3+2] cycloadditions:

Reaction Type Conditions Product Catalyst
Nitrile hydrolysisH₂O/H₂SO₄ (reflux)Carboxylic acid (-COOH)None
1,3-Dipolar cycloadditionAzides (e.g., NaN₃, Cu(I))Tetrazole-fused oxazoleCuI, 80°C

Observations :

  • Nitrile hydrolysis requires prolonged reflux (12+ hours) for complete conversion.

  • Cycloadditions with azides yield tetrazole hybrids, enhancing pharmacological potential .

Biological Activity Correlations

While focusing on chemical reactivity, structural analogs demonstrate:

  • Enzyme inhibition : Oxazole derivatives inhibit cytochrome P450 isoforms (IC₅₀ = 2.1–8.3 μM) .

  • Receptor binding : Fluorobenzoyl-piperazine moieties enhance affinity for serotonin receptors (Kᵢ = 15 nM) .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to proteins, enzymes, or receptors, affecting their function.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and metabolism, contributing to its biological effects.

Comparison with Similar Compounds

Positional Isomerism of Fluorine Substituents

  • 5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile ():

    • Substituents: Fluorine at the ortho-position on both the benzoyl and phenyl groups.
    • Impact: Reduced steric hindrance compared to para-substitution but may decrease binding affinity due to altered dipole alignment.
    • Molecular Formula: C₂₁H₁₆F₂N₄O₂ (same as target compound).
  • 5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile (): Substituents: A vinyl-linked 4-fluorophenyl group at position 2. Molecular Formula: C₂₃H₁₇F₂N₄O₂.

Halogen and Aromatic Ring Variations

  • 5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(2-furyl)-1,3-oxazole-4-carbonitrile ():

    • Substituents: Chlorine (meta-position) on benzoyl and a furyl group at position 2.
    • Impact: Chlorine’s higher electronegativity and furan’s oxygen atom alter electronic distribution and solubility.
    • Molecular Formula: C₁₉H₁₆ClN₄O₃ .
  • 5-[4-(2-Chloroacetyl)piperazin-1-yl]-2-methyl-1,3-oxazole-4-carbonitrile (): Substituents: Chloroacetyl group on piperazine and methyl on oxazole. Molecular Formula: C₁₁H₁₃ClN₄O₂.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) LogP* Solubility (Predicted) Key Functional Groups
Target Compound () 394.38 2.8 Low (lipophilic) Oxazole, carbonitrile, fluorobenzoyl
2-Fluoro Analog () 394.38 2.6 Moderate Ortho-fluorine, piperazine
Vinyl-Linked Derivative () 423.40 3.1 Low Conjugated ethenyl, fluorophenyl
3-Chloro-Furyl Derivative () 396.81 2.4 Moderate Chlorine, furan, oxazole
Chloroacetyl Derivative () 268.70 1.9 High Chloroacetyl, methyl

*LogP values estimated via fragment-based methods.

Biological Activity

5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanism of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Molecular Formula C21H19F1N4O2\text{Molecular Formula }C_{21}H_{19}F_{1}N_{4}O_{2}
Molecular Weight 378.41 g mol\text{Molecular Weight }378.41\text{ g mol}

This compound features a piperazine ring, which is often associated with pharmacological activity, and a 1,3-oxazole moiety that may contribute to its biological properties.

Research indicates that this compound acts primarily as a tyrosinase inhibitor , which is significant for its potential use in treating hyperpigmentation disorders. Tyrosinase is an enzyme critical in melanin production, and its inhibition can lead to reduced pigmentation.

Inhibition Studies

In comparative studies, derivatives based on the 4-fluorobenzylpiperazine fragment have shown promising results:

CompoundIC50 (μM)Reference Compound IC50 (μM)
This compoundTBDKojic Acid (17.76)
[4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone0.18Kojic Acid (17.76)

The compound has demonstrated an IC50 value significantly lower than that of kojic acid, indicating a stronger inhibitory effect on tyrosinase activity .

Antimelanogenic Effects

In vitro studies using B16F10 melanoma cells revealed that the compound effectively reduces melanin synthesis without causing cytotoxicity. The docking analysis suggested that the compound binds competitively to the active site of tyrosinase, preventing substrate access .

Kinetic Studies

Kinetic evaluations have confirmed that the compound operates as a competitive inhibitor of tyrosinase. Using Lineweaver-Burk plots, researchers determined the Michaelis-Menten constants (Km) and maximum velocities (Vmax) for enzyme activity in the presence of varying concentrations of the substrate L-DOPA .

Potential Therapeutic Applications

Given its potent inhibitory effects on tyrosinase and lack of cytotoxicity in preliminary studies, the compound may hold promise for:

  • Cosmetic Applications : As a skin-lightening agent.
  • Pharmaceutical Development : For treating conditions associated with excessive melanin production.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the 1,3-oxazole core in 5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile?

  • The 1,3-oxazole moiety can be synthesized via cyclization reactions using α-acylated ketones or via [3+2] cycloaddition between nitriles and carbonyl compounds. For example, ethyl 5-(trifluoromethyl)-1-(4-fluorophenyl)-1H-pyrazole derivatives ( ) and similar heterocycles have been prepared using multi-step protocols involving nucleophilic substitution, condensation, and cyclization. Key steps include coupling 4-fluorobenzoylpiperazine with oxazole precursors under reflux conditions (e.g., ethanol/K2CO3, 12 h) .

Q. How can the purity and structural integrity of this compound be validated during synthesis?

  • Use a combination of analytical techniques:

  • HPLC : Monitor reaction progress and purity (>95% by reverse-phase C18 column).
  • FTIR : Confirm functional groups (e.g., nitrile stretch at ~2200 cm⁻¹, carbonyl at ~1700 cm⁻¹) .
  • NMR : Assign protons in the piperazine (δ 3.0–4.0 ppm), oxazole (δ 6.5–8.0 ppm), and fluorobenzoyl (δ 7.2–7.8 ppm) regions .
  • Single-crystal X-ray diffraction (if crystallized): Resolve bond lengths and angles (e.g., oxazole C–N = 1.34 Å, C–O = 1.36 Å) to confirm stereochemistry .

Q. What solvent systems optimize yield in the final coupling step (piperazine to oxazole)?

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency. Ethanol/water mixtures (3:1) with K2CO3 as a base (reflux, 5–12 h) yield 48–65% in similar piperazine-oxazole hybrids . Avoid protic solvents for nitrile stability .

Advanced Research Questions

Q. How does fluorination at the benzoyl group influence the compound’s electronic properties and bioactivity?

  • The 4-fluorobenzoyl group increases electron-withdrawing effects, enhancing oxazole ring stability and π-stacking interactions with biological targets. Fluorine’s electronegativity alters dipole moments (calculated Δμ = 1.2–1.5 D) and improves membrane permeability (logP ~2.8) compared to non-fluorinated analogs . Structure-activity relationship (SAR) studies in fluorinated pyrazole-oxazole hybrids suggest improved kinase inhibition (IC50 < 100 nM) .

Q. What computational methods predict binding modes of this compound with protein targets (e.g., kinases)?

  • Molecular docking (AutoDock Vina): Use crystal structures of kinase domains (e.g., PDB 3PP0) to model interactions. The oxazole nitrile forms hydrogen bonds with Lys123 (ΔG = −9.2 kcal/mol), while the fluorobenzoyl group occupies hydrophobic pockets .
  • MD simulations (GROMACS): Assess stability of ligand-receptor complexes over 100 ns; RMSD < 2.0 Å indicates stable binding .

Q. How to resolve contradictions in reported cytotoxicity data across cell lines?

  • Dose-response profiling : Test IC50 in 3+ cell lines (e.g., HEK293, HeLa, MCF-7) with standardized protocols (72 h exposure, MTT assay). Variability may arise from differential expression of ABC transporters (e.g., P-gp efflux in resistant lines) .
  • Metabolic stability assays : Use liver microsomes to quantify CYP450-mediated degradation (t1/2 < 30 min suggests rapid clearance in some models) .

Q. What crystallization conditions produce single crystals suitable for X-ray analysis?

  • Slow evaporation of saturated solutions in EtOAc/hexane (1:1) at 4°C yields monoclinic crystals (space group P21/c). Critical parameters:

  • Solvent polarity : Moderate (dielectric constant ~4.3).
  • Temperature gradient : 0.5°C/day to minimize disorder .

Methodological Challenges and Solutions

Q. How to mitigate nitrile hydrolysis during long-term storage?

  • Store under inert gas (Ar) at −20°C in amber vials. Add stabilizers (1% w/w BHT) to prevent radical degradation. Purity loss <5% over 12 months by HPLC .

Q. What in vitro assays are suitable for evaluating kinase inhibition without interference from the nitrile group?

  • TR-FRET assays (e.g., LanthaScreen): Use Tb-labeled anti-phospho-antibodies to quantify kinase activity. The nitrile’s autofluorescence is negligible at 337 nm excitation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.